N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Lipophilicity Membrane permeability TRPA1 antagonist

This 4‑chlorophenyl derivative is a structurally defined TRPA1 antagonist chemotype from patent EA033497B1. Its distinct halogen substitution enables precise SAR comparisons against fluoro, bromo, and unsubstituted analogs. With cLogP 2.82 and TPSA 95.0 Ų, it serves as a mid‑lipophilicity calibrant in PAMPA and Caco‑2 assays. Use as a reference standard in recombinant TRPA1 calcium‑flux or electrophysiology assays, and as a probe for Gram+/Gram‑ antibacterial screening. Ensure experimental reproducibility by procuring the exact 4‑chlorophenyl variant—avoiding single‑atom substitutions that shift potency rank order.

Molecular Formula C15H15ClN2O3S2
Molecular Weight 370.87
CAS No. 1008935-26-9
Cat. No. B2820210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
CAS1008935-26-9
Molecular FormulaC15H15ClN2O3S2
Molecular Weight370.87
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H15ClN2O3S2/c16-11-5-7-12(8-6-11)17-15(19)13-3-1-9-18(13)23(20,21)14-4-2-10-22-14/h2,4-8,10,13H,1,3,9H2,(H,17,19)
InChIKeyYMFCKPZGNWVBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 20 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide (CAS 1008935-26-9) – Core Chemical Identity and Procurement-Relevant Characteristics


N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide (CAS 1008935-26-9) is a synthetic small molecule belonging to the 1-sulfonyl-pyrrolidine-2-carboxamide class. Its structure integrates a pyrrolidine-2-carboxamide scaffold, a thiophene-2-sulfonyl moiety, and a 4-chlorophenyl substituent. This scaffold is claimed in patent EA033497B1 as a TRPA1 antagonist chemotype, indicating its relevance to ion-channel-targeted drug discovery programs [1]. The compound is commercially available from specialty chemical suppliers at ≥98% purity (HPLC), with storage recommended at -20°C under argon .

Why In-Class N-Aryl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamides Cannot Be Freely Interchanged: The Case for CAS 1008935-26-9


Within the 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide family, subtle variations in the N-aryl substituent produce distinct physico-chemical and pharmacological profiles that preclude simple substitution. The 4-chlorophenyl derivative (CAS 1008935-26-9) differs from its 4-fluorophenyl, 3,5-dichlorophenyl, and unsubstituted phenyl analogs in lipophilicity, electronic character (Hammett σ), and steric bulk—each of which directly influences target binding kinetics, metabolic stability, and off-target promiscuity. Patent EA033497B1 explicitly describes how N-aryl modification within this scaffold modulates TRPA1 antagonistic potency, underscoring that even single-atom substitutions (e.g., Cl→F, H→Cl) can alter pharmacological rank order [1]. Consequently, procurement without precise structural specification risks introducing compounds with divergent biological readouts, compromising experimental reproducibility in ion-channel screening cascades and SAR campaigns.

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide (CAS 1008935-26-9)


Calculated Lipophilicity (cLogP) Advantage Over the 4-Fluorophenyl Analog for Membrane Permeability-Driven Assays

The 4-chlorophenyl analog (CAS 1008935-26-9) exhibits a calculated cLogP of 2.82, versus 2.28 for the 4-fluorophenyl analog (CAS not assigned; structure: N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide), representing a ΔcLogP of +0.54 log units. This difference, derived from the greater lipophilicity of chlorine (Hansch π = +0.71) compared to fluorine (Hansch π = +0.14), is consistent with the established SAR trend in patent EA033497B1, where increasing N-aryl lipophilicity within this scaffold correlates with enhanced TRPA1 antagonistic activity in recombinant cell-based calcium-flux assays [1].

Lipophilicity Membrane permeability TRPA1 antagonist

Hydrogen-Bond Acceptor Count Differentiation from the 3,5-Dichlorophenyl Analog Relevant to Solubility and Crystallinity

The target compound possesses 5 hydrogen-bond acceptors (2 sulfonyl oxygens, 1 carboxamide carbonyl oxygen, thiophene sulfur not counted per standard rule) and 1 hydrogen-bond donor (carboxamide N–H). In contrast, the 3,5-dichlorophenyl analog (N-(3,5-dichlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide) retains the same HBA/HBD count but carries an additional chlorine atom that increases molecular weight by 35.5 Da and adds a second strong electron-withdrawing substituent (Σσₘ = +0.74 for 3,5-diCl vs. σₚ = +0.23 for 4-Cl). This electronic difference is expected to modulate crystal packing energy and aqueous solubility, as evidenced by the divergent melting points and solubility profiles reported within the broader 1-sulfonyl-pyrrolidine-2-carboxamide patent literature [1].

Hydrogen bonding Aqueous solubility Crystallinity

Topological Polar Surface Area (TPSA) and Its Impact on Blood-Brain Barrier Penetration Prediction Relative to the Unsubstituted Phenyl Analog

Calculated TPSA for CAS 1008935-26-9 is 95.0 Ų, which is identical to that of the unsubstituted phenyl analog (N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide) at 95.0 Ų, as the chlorine substituent does not contribute additional polar surface area. However, the 4-chlorophenyl derivative possesses a higher molecular weight (370.9 vs. 336.4 Da) and increased cLogP (2.82 vs. 2.18). According to the CNS MPO desirability scoring framework, this combination—maintaining TPSA below 140 Ų while shifting lipophilicity into the optimal CNS range (cLogP 2–4)—improves the predicted blood-brain barrier penetration score relative to the less lipophilic unsubstituted phenyl compound [1].

TPSA Blood-brain barrier CNS drug discovery

High-Confidence Research and Industrial Application Scenarios for CAS 1008935-26-9 Based on Established Evidence


TRPA1 Ion Channel Antagonist Screening and SAR Expansion

Patent EA033497B1 explicitly identifies 1-(thiophenyl or phenyl)sulfonyl(pyrrolidine)-2-carboxamide derivatives as TRPA1 antagonists useful for treating asthma and other TRPA1-mediated conditions [1]. CAS 1008935-26-9 serves as a structurally-defined comparator within this chemical series. Its distinct 4-chlorophenyl substitution makes it a suitable reference standard for establishing SAR trends in recombinant TRPA1 calcium-flux or electrophysiology assays, where halogen-dependent potency shifts can be quantitatively compared against the 4-fluoro, 4-bromo, and unsubstituted phenyl congeners.

Physico-Chemical Benchmarking in Preformulation and Permeability Studies

The compound's calculated cLogP (2.82) and TPSA (95.0 Ų) place it within favorable oral drug-likeness space [1]. These values support its use as a calibrant or reference solute in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies, where the 4-chlorophenyl derivative can serve as a mid-lipophilicity standard to benchmark the permeability behavior of more polar (e.g., 4-hydroxy, 4-carboxy) or more lipophilic (e.g., 4-tert-butyl) analogs within the same scaffold series.

Antibacterial Activity Probe in Phenotypic Screening Cascades

Vendor technical documentation annotates the WAY-324498 series (sharing the C15H15ClN2O3S2 formula) with antibacterial activity . While target-specific data for CAS 1008935-26-9 remain unavailable from primary literature, the structural precedent supports its deployment as a probe compound in Gram-positive and Gram-negative bacterial growth inhibition assays, with the 4-chlorophenyl motif serving as a defined starting point for medicinal chemistry optimization aimed at improving potency and selectivity indices over mammalian cytotoxicity counterscreens.

Chemical Biology Tool for Sulfonamide-Containing Pharmacophore Validation

The thiophene-2-sulfonyl-pyrrolidine-carboxamide core is a distinctive pharmacophore within the TRPA1 antagonist patent landscape [1]. CAS 1008935-26-9, with its single 4-chloro substituent, represents a minimal perturbation from the unsubstituted scaffold. This makes it valuable as a clean chemical probe in competitive displacement binding assays or thermal shift (CETSA) experiments aimed at confirming target engagement and ruling out non-specific sulfonamide-driven protein reactivity that could confound interpretation with more heavily substituted analogs.

Quote Request

Request a Quote for N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.